![molecular formula C11H14ClN5O B2796656 (3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride CAS No. 2059909-66-7](/img/structure/B2796656.png)
(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets B-cell receptor signaling pathways. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One study discusses a water-soluble neurokinin-1 receptor antagonist with potential implications in treating emesis and depression. The compound exhibited high affinity and long duration of action, showing promise in pre-clinical tests (Harrison et al., 2001).
Antimicrobial and Antituberculosis Activity
Morpholine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antituberculosis effects. For instance, a study reported significant anti-TB activity and superior antimicrobial activity for a specific morpholine compound, highlighting its potential as a therapeutic agent (Mamatha S.V et al., 2019).
Antitumor Activity
Another research focused on the synthesis of tertiary aminoalkanol hydrochlorides, testing them for antitumor activity. This study underscores the potential of morpholine derivatives in developing new cancer treatments (Isakhanyan et al., 2016).
Antidepressive Activity
The synthesis and evaluation of a morpholine derivative for its antidepressant activities were also explored. The study found that the compound could be worth further investigation for treating depression, based on tests with mice (Yuan, 2012).
Antimicrobial Substances
Research into morpholine-containing 2-R-phenyliminothiazole derivatives showed promising antibacterial and antifungal effects. This highlights the potential of morpholine derivatives in addressing microbial resistance and developing new antimicrobials (Yeromina et al., 2019).
Anti-Breast Cancer Activity
A novel morpholine derivative was synthesized and evaluated for anti-breast cancer activity, showing significant efficacy against MCF-7 breast cancer cell lines. The compound’s activity was supported by molecular docking studies, indicating its potential as a potent anti-breast cancer agent (Kumar et al., 2021).
Eigenschaften
IUPAC Name |
(3R)-3-[4-(2H-tetrazol-5-yl)phenyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-3-9(11-13-15-16-14-11)4-2-8(1)10-7-17-6-5-12-10;/h1-4,10,12H,5-7H2,(H,13,14,15,16);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIEIIQPTXQRZ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)C3=NNN=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)C3=NNN=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.